7-(Chloromethyl)-1H-indazole
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Overview
Description
7-(Chloromethyl)-1H-indazole: is a heterocyclic aromatic compound that features an indazole core with a chloromethyl group attached at the seventh position. Indazole derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Scientific Research Applications
Chemistry: 7-(Chloromethyl)-1H-indazole is used as an intermediate in the synthesis of various indazole-based compounds
Biology and Medicine: Indazole derivatives, including this compound, are studied for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Researchers explore these compounds for drug development and as probes for biological studies.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in the production of various high-value products.
Mechanism of Action
Future Directions
The future directions for research on 7-(Chloromethyl)-1H-indazole could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, research could focus on its potential applications in various fields, such as medicine or materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Chloromethyl)-1H-indazole typically involves the chloromethylation of 1H-indazole. One common method includes the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective chloromethylation at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of environmentally friendly catalysts and solvents is also explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloromethyl group in 7-(Chloromethyl)-1H-indazole can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols to form corresponding substituted indazole derivatives.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide under specific conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride to form 7-(Hydroxymethyl)-1H-indazole.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
- Substituted indazole derivatives
- This compound N-oxide
- 7-(Hydroxymethyl)-1H-indazole
Comparison with Similar Compounds
1H-Indazole: The parent compound without the chloromethyl group.
7-(Bromomethyl)-1H-indazole: A similar compound with a bromomethyl group instead of a chloromethyl group.
7-(Hydroxymethyl)-1H-indazole: The reduced form of 7-(Chloromethyl)-1H-indazole.
Uniqueness: this compound is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other indazole derivatives. The chloromethyl group allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, the specific positioning of the chloromethyl group at the seventh position can influence the compound’s biological activity and binding interactions.
Properties
IUPAC Name |
7-(chloromethyl)-1H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQECYNXETDUMAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)NN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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